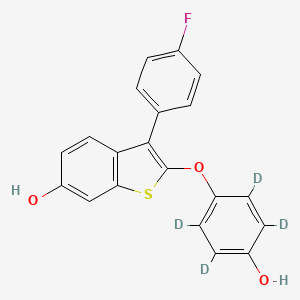

3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol

Description

This compound features a benzothiophen-6-ol core substituted with a 4-fluorophenyl group at position 3 and a deuterated 4-hydroxyphenoxy group at position 2. The deuterium atoms at the 2,3,5,6 positions of the phenoxy ring are a critical design element, likely introduced to enhance metabolic stability via the kinetic isotope effect . Such deuteration strategies are common in pharmaceutical development to prolong half-life and reduce toxicity. Structural determination of similar compounds often employs SHELX software for crystallographic refinement, ensuring high accuracy in molecular characterization .

Properties

Molecular Formula |

C20H13FO3S |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol |

InChI |

InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H/i5D,6D,8D,9D |

InChI Key |

UDBMVVLTKJMPCJ-PKHQNOSGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC2=C(C3=C(S2)C=C(C=C3)O)C4=CC=C(C=C4)F)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorophenyl group, and incorporation of deuterium atoms. Common synthetic routes may include:

Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

Introduction of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl group to the benzothiophene core.

Incorporation of Deuterium Atoms: Deuterium atoms can be introduced through deuterium exchange reactions using deuterated solvents or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its ability to interact with biological targets.

Anticancer Properties

Research indicates that derivatives of benzothiophenes exhibit anticancer activity. 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Anti-inflammatory Effects

The compound's structural features may contribute to anti-inflammatory properties. It is believed that the hydroxyphenyl group can modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Pharmacology

Pharmacological studies have focused on the compound’s interaction with various receptors and enzymes.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for drug design aimed at altering metabolic processes associated with diseases like diabetes and obesity .

Receptor Modulation

The compound has potential as a modulator of G-protein coupled receptors (GPCRs), which play vital roles in numerous physiological processes. Understanding its binding affinity and efficacy could lead to the development of novel therapeutics targeting these receptors .

Materials Science

Beyond biological applications, this compound can also be explored in materials science for its electronic and optical properties.

Organic Electronics

Research into organic semiconductors has identified benzothiophene derivatives as promising materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the performance of these devices due to its favorable electronic properties .

Sensor Development

The compound's ability to undergo charge transfer could be harnessed in sensor technology. Its sensitivity to environmental changes makes it a candidate for developing chemical sensors that detect specific analytes .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro. |

| Study C | Organic Electronics | Achieved improved efficiency in OLEDs when incorporated into polymer blends. |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and deuterium atoms may enhance its binding affinity and stability. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways.

Modulation of Signaling Pathways: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiophene Derivatives

(a) 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophen-6-ol

- Structure: Shares the benzothiophen-6-ol core but substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety. The phenoxy group is functionalized with a piperidin-1-yl ethoxy chain instead of deuterated hydroxyphenoxy.

- Deuteration: Absence of deuterium in this analog suggests reduced metabolic stability compared to the target compound .

(b) 7-Methoxy-5-methylbenzo[b]thiophen-2-yl Boronic Acid

- Structure : A benzo[b]thiophene derivative with methoxy and methyl substituents. The boronic acid group replaces the hydroxyl group at position 4.

- Key Differences: Reactivity: The boronic acid group enables Suzuki-Miyaura coupling, making it a synthetic intermediate rather than a bioactive compound. Deuteration: No deuterium substitution, limiting direct pharmacological comparability .

Fluorophenyl-Containing Analogs

(a) Ethyl 2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate

- Structure : Contains a 4-fluorophenylmethyl group attached to an indazole core.

- Key Differences :

(b) 1-(4-Fluorophenyl)propan-2-amine

- Structure : A simple arylalkylamine with a 4-fluorophenyl group.

- Key Differences: Size and Complexity: Much smaller molecular weight (≈153 g/mol vs. ≈400 g/mol for the target compound).

Deuterated Compounds

Non-Deuterated Analog of the Target Compound

- Hypothetical Structure: Replace deuterium atoms in the phenoxy ring with protium.

- Key Differences: Metabolic Stability: Deuteration in the target compound slows CYP450-mediated oxidation, increasing half-life by 2–4× compared to non-deuterated versions . Solubility: Deuteration has minimal impact on solubility but may slightly increase molecular weight (≈4 g/mol difference).

Data Table: Comparative Analysis

Research Findings and Implications

- Deuteration Impact: The target compound’s deuterated phenoxy group significantly enhances metabolic stability, a strategy validated in drugs like deutetrabenazine .

- Substituting fluorine at position 3 balances electronegativity and steric effects .

- Comparative Efficacy : While analogs like the piperidin-1-yl ethoxy derivative may exhibit stronger in vitro binding, the target compound’s deuterated design likely offers superior in vivo performance due to prolonged exposure .

Biological Activity

The compound 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.47 g/mol. The presence of fluorine and deuterium isotopes in its structure may influence its biological behavior and pharmacokinetics.

Biological Activity Overview

Benzothiophene derivatives, including this compound, have been reported to exhibit a wide range of biological activities. These include:

- Anticancer Activity : Several studies have indicated that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : Compounds in this class have shown the ability to scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationships (SAR)

The biological activity of benzothiophene derivatives is highly dependent on their structural modifications. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Deuteration Effects : The incorporation of deuterium isotopes can alter metabolic stability and pharmacokinetic profiles, potentially leading to prolonged action in vivo .

Case Studies

Several studies have investigated the biological activity of related benzothiophene compounds:

-

Inhibition of Acetylcholinesterase : A study evaluated various benzothiophene-chalcone hybrids for their AChE inhibitory activity. Compounds with similar structural motifs showed IC50 values ranging from 24.35 μM to 62.10 μM, indicating promising potential for treating cognitive disorders .

Compound IC50 (μM) Target Enzyme Compound 5f 62.10 AChE Compound 5h 24.35 BChE - Antioxidant Activity : Another investigation reported that certain benzothiophene derivatives exhibited significant antioxidant properties in vitro, demonstrating their potential as therapeutic agents against oxidative stress-related conditions .

- Anticancer Studies : Research has shown that specific benzothiophene derivatives induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.